Cas no 1170068-70-8 (4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine)

4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with a piperazine and pyrazole moiety. Its molecular design suggests potential utility in pharmaceutical or agrochemical applications, particularly due to the presence of functional groups such as chloro, methoxy, and dimethylpyrazole, which may confer bioactivity. The compound's modular structure allows for further derivatization, enhancing its versatility in drug discovery or material science. Its stability and synthetic accessibility make it a candidate for research in kinase inhibition or other targeted therapeutic pathways. Further studies are required to fully elucidate its pharmacological or chemical properties.
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine structure
1170068-70-8 structure
Product name:4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
CAS No:1170068-70-8
MF:C22H25ClN6O2
MW:440.925903081894
CID:5814292
PubChem ID:44071146

4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • (5-chloro-2-methoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
    • 4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
    • (5-chloro-2-methoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
    • F5558-0136
    • 1170068-70-8
    • VU0647132-1
    • AKOS024513490
    • Inchi: 1S/C22H25ClN6O2/c1-14-11-15(2)29(26-14)21-13-20(24-16(3)25-21)27-7-9-28(10-8-27)22(30)18-12-17(23)5-6-19(18)31-4/h5-6,11-13H,7-10H2,1-4H3
    • InChI Key: FHWIHBQGFMMKFZ-UHFFFAOYSA-N
    • SMILES: C(C1=CC(Cl)=CC=C1OC)(N1CCN(C2C=C(N3C(C)=CC(C)=N3)N=C(C)N=2)CC1)=O

Computed Properties

  • Exact Mass: 440.1727518g/mol
  • Monoisotopic Mass: 440.1727518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 76.4Ų

4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5558-0136-30mg
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
30mg
$178.5 2023-09-09
Life Chemicals
F5558-0136-25mg
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
25mg
$163.5 2023-09-09
Life Chemicals
F5558-0136-20μmol
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
20μmol
$118.5 2023-09-09
Life Chemicals
F5558-0136-20mg
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
20mg
$148.5 2023-09-09
Life Chemicals
F5558-0136-40mg
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
40mg
$210.0 2023-09-09
Life Chemicals
F5558-0136-50mg
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
50mg
$240.0 2023-09-09
Life Chemicals
F5558-0136-10mg
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
10mg
$118.5 2023-09-09
Life Chemicals
F5558-0136-5μmol
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
5μmol
$94.5 2023-09-09
Life Chemicals
F5558-0136-2mg
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
2mg
$88.5 2023-09-09
Life Chemicals
F5558-0136-2μmol
4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
1170068-70-8
2μmol
$85.5 2023-09-09

4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine Related Literature

Additional information on 4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Recent Advances in the Study of 4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS: 1170068-70-8)

The compound 4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS: 1170068-70-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are implicated in various disease states, including cancer and inflammatory disorders. The unique structural features of this molecule, such as the piperazine and pyrimidine moieties, contribute to its high selectivity and binding affinity towards target proteins. Advanced computational modeling and X-ray crystallography have been employed to elucidate its interaction with key enzymatic sites, providing valuable insights for further drug development.

In preclinical trials, 4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine demonstrated promising efficacy in inhibiting tumor growth in xenograft models, with minimal off-target effects. Pharmacokinetic studies revealed favorable absorption and distribution profiles, suggesting its potential as a lead compound for oral administration. Additionally, its metabolic stability and low toxicity in animal models underscore its suitability for further clinical evaluation.

Despite these advancements, challenges remain in optimizing the compound's solubility and bioavailability. Recent efforts have focused on structural modifications and formulation strategies to enhance its physicochemical properties. Collaborative research between academic institutions and pharmaceutical companies is underway to address these limitations and accelerate its transition into clinical trials.

In conclusion, 4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine represents a promising candidate for therapeutic development, with its robust biological activity and favorable pharmacokinetic profile. Continued research is essential to fully realize its potential and overcome existing challenges in drug delivery and efficacy.

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